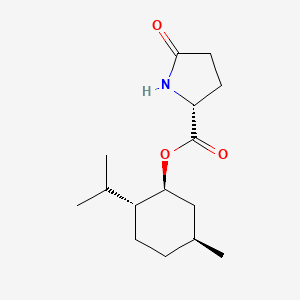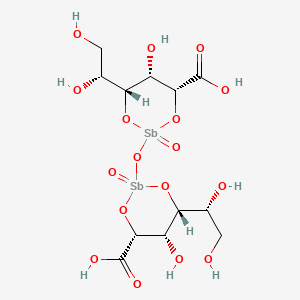
Stibogluconate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, specifically sodium this compound, is a pentavalent antimonial compound used primarily in the treatment of leishmaniasis, a parasitic disease transmitted by sandfly bites . It has been in medical use since the 1940s and is listed on the World Health Organization’s List of Essential Medicines . Sodium this compound is known for its effectiveness against various forms of leishmaniasis, including cutaneous, visceral, and mucosal types .
准备方法
The preparation of sodium this compound involves the reaction of antimonous chloride with sodium gluconate in the presence of sodium hydroxide . The process typically includes the following steps:
- Dissolving sodium gluconate in water.
- Adding antimonous chloride to the solution.
- Maintaining the temperature between 28°C and 48°C.
- Adjusting the pH with sodium hydroxide to between 9.3 and 11.3.
- Stirring and then lowering the temperature to between 20°C and 36°C.
- Adding methanol to crystallize the product.
- Filtering, washing, and drying the crystals at temperatures between 60°C and 90°C .
化学反应分析
Sodium stibogluconate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the pentavalent antimony (V) can be reduced to trivalent antimony (III).
Substitution Reactions: It can undergo substitution reactions where ligands in the compound are replaced by other chemical groups.
Hydrolysis: Sodium this compound can hydrolyze in aqueous solutions, leading to the formation of different antimony species.
Common reagents used in these reactions include sodium hydroxide, methanol, and antimonous chloride . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Sodium stibogluconate has several scientific research applications:
Medicine: It is primarily used to treat leishmaniasis.
Chemistry: The compound is studied for its redox properties and interactions with other chemical species.
作用机制
The exact mechanism of action of sodium stibogluconate is not fully understood. it is known to inhibit DNA topoisomerase I, which leads to the inhibition of both DNA replication and transcription . This inhibition results in a decrease in parasite DNA, RNA, protein, and purine nucleoside triphosphate levels, ultimately leading to the death of the parasite .
相似化合物的比较
Sodium stibogluconate belongs to the class of pentavalent antimonials. Similar compounds include:
Meglumine antimoniate: Another pentavalent antimonial used to treat leishmaniasis.
Antimony sodium gluconate: A compound with similar therapeutic uses but different chemical properties.
Sodium this compound is unique due to its specific chemical structure and its long history of use in treating leishmaniasis .
属性
CAS 编号 |
100817-46-7 |
|---|---|
分子式 |
C12H20O17Sb2 |
分子量 |
679.80 g/mol |
IUPAC 名称 |
(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid |
InChI |
InChI=1S/2C6H10O7.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;;/q2*-2;;;;2*+2/t2*2-,3-,4+,5-;;;;;/m11...../s1 |
InChI 键 |
PFOYFBYIHCVQGB-XCCFGPONSA-N |
手性 SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@@H]([C@@H]([C@@H](O2)C(=O)O)O)[C@@H](CO)O)C(=O)O)O)O)O |
规范 SMILES |
C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


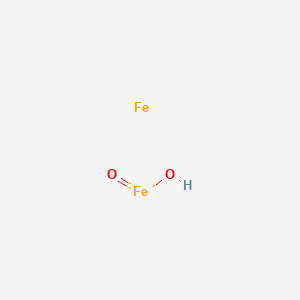
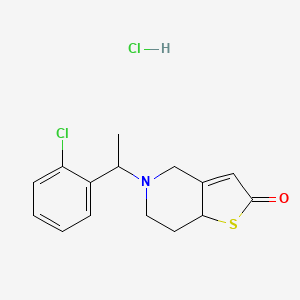
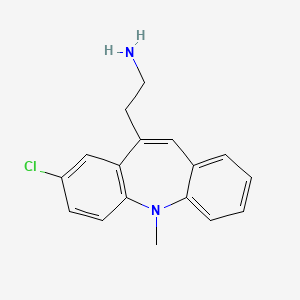
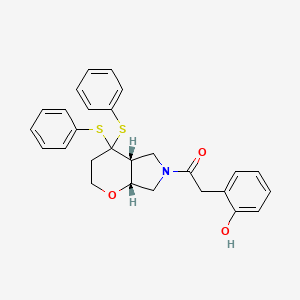

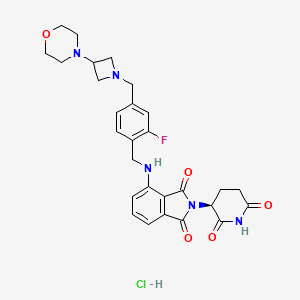
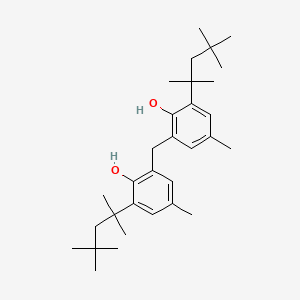
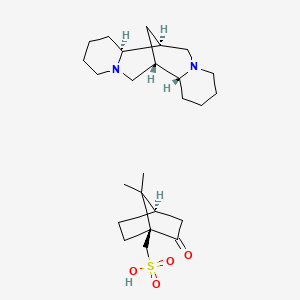
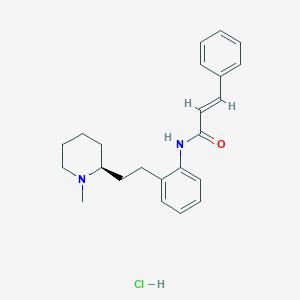
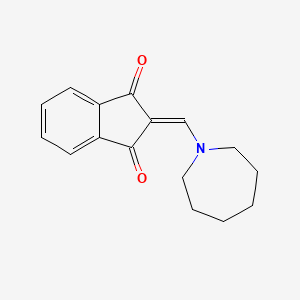

![(3S,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12781962.png)
